RuBi-GABA
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Overview
Description
Mechanism of Action
- RuBi-GABA primarily targets γ-aminobutyric acid (GABA) receptors. GABA receptors are crucial for inhibitory neurotransmission in the central nervous system. They modulate ion channels, hyperpolarize neurons, and prevent action potential transmission .
- The compound’s high tissue penetration, minimal phototoxicity, and rapid release kinetics make it an excellent tool for mapping GABA receptor activity and optically silencing neurons .
- This compound activation leads to:
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
RuBi-GABA plays a significant role in biochemical reactions. Upon excitation by visible light, it undergoes photolysis to release GABA . This process produces GABA receptor-mediated currents , indicating that this compound interacts with GABA receptors in the biochemical context.
Cellular Effects
This compound influences various types of cells and cellular processes. Its primary effect is on neurons, where it can be used for mapping GABA receptors and optically silencing neuronal firing . The release of GABA from this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. Upon photolysis induced by visible light, this compound releases GABA, which then binds to GABA receptors, leading to the opening of these channels and the generation of GABA receptor-mediated currents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RuBi-GABA involves the coordination of gamma-aminobutyric acid with a ruthenium-bipyridine complex. The process typically includes the following steps:
Formation of Ruthenium Complex: Ruthenium trichloride is reacted with bipyridine ligands to form the ruthenium-bipyridine complex.
Coordination with Gamma-Aminobutyric Acid: The ruthenium-bipyridine complex is then reacted with gamma-aminobutyric acid in the presence of triphenylphosphine to form this compound.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: RuBi-GABA primarily undergoes photochemical reactions. Upon exposure to visible light, the compound undergoes heterolytic photocleavage, releasing gamma-aminobutyric acid .
Common Reagents and Conditions:
Reagents: Ruthenium trichloride, bipyridine ligands, triphenylphosphine, gamma-aminobutyric acid.
Conditions: Visible light irradiation (450-500 nm), aqueous environment.
Major Products: The primary product of the photochemical reaction is free gamma-aminobutyric acid, which can then interact with gamma-aminobutyric acid receptors .
Scientific Research Applications
RuBi-GABA has significant applications in various fields of scientific research:
Neuroscience: Used to study the distribution and dynamics of gamma-aminobutyric acid receptors in the brain. .
Optogenetics: Utilized in optogenetic studies to control neuronal activity with high spatial and temporal resolution.
Biomedical Research: Facilitates the study of gamma-aminobutyric acid’s role in various physiological and pathological processes, including epilepsy, anxiety, and other neurological disorders.
Comparison with Similar Compounds
Caged Glutamate: Another caged neurotransmitter used in neuroscience research.
Caged Glycine: Used to study glycine receptors and their role in inhibitory neurotransmission.
Caged Serotonin: Utilized to investigate the effects of serotonin on various receptor subtypes.
Uniqueness of RuBi-GABA: this compound stands out due to its ability to be activated by visible light, which allows for deeper tissue penetration and reduced phototoxicity compared to ultraviolet light-sensitive caged compounds. Additionally, this compound has a high quantum yield for uncaging and can be used in two-photon excitation studies, providing excellent spatial resolution .
Properties
IUPAC Name |
4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(2+);triphenylphosphane;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.2C10H8N2.C4H9NO2.F6P.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-7(2,3,4,5)6;/h1-15H;2*1-8H;1-3,5H2,(H,6,7);;/q;;;;-1;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFWLLYVSYURHZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39F6N5O2P2Ru |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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